molecular formula C11H15NO B8137668 Phenyl-N-tert-butylnitrone, (E)- CAS No. 85225-53-2

Phenyl-N-tert-butylnitrone, (E)-

Cat. No.: B8137668
CAS No.: 85225-53-2
M. Wt: 177.24 g/mol
InChI Key: IYSYLWYGCWTJSG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-N-tert-butylnitrone (PBN), a spin-trapping compound with the chemical structure (E)-N-tert-butyl-α-phenylnitrone, is a potent antioxidant and neuroprotective agent. It functions by trapping reactive oxygen species (ROS) and free radicals, forming stable adducts that mitigate oxidative stress, a key contributor to neurodegenerative diseases, ischemia-reperfusion injury, and retinal degeneration . PBN’s efficacy extends to inhibiting pro-inflammatory pathways (e.g., NF-κB and COX-2) and enhancing endogenous antioxidant systems . Its ability to cross the blood-brain barrier (BBB) and protect neuronal cells in preclinical models has established it as a benchmark for nitrone-based therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-N-tert-butylnitrone, (E)-, can be synthesized through the condensation of N-tert-butylhydroxylamine with benzaldehyde. The reaction typically involves the use of an acid catalyst and proceeds under mild conditions . The general reaction scheme is as follows:

N-tert-butylhydroxylamine+benzaldehydePhenyl-N-tert-butylnitrone, (E)-\text{N-tert-butylhydroxylamine} + \text{benzaldehyde} \rightarrow \text{Phenyl-N-tert-butylnitrone, (E)-} N-tert-butylhydroxylamine+benzaldehyde→Phenyl-N-tert-butylnitrone, (E)-

Industrial Production Methods: In industrial settings, the synthesis of Phenyl-N-tert-butylnitrone, (E)-, follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl-N-tert-butylnitrone, (E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

PBN has been extensively studied for its pharmacological effects across various conditions. Key findings include:

  • Protection Against Oxidative Stress : PBN acts as a free radical scavenger, which helps mitigate oxidative damage in various biological systems. It has shown protective effects against ischemia-reperfusion injury, endotoxin shock, and neurodegenerative diseases .
  • Neuroprotection : Research indicates that PBN can protect neuronal cells from oxidative stress and apoptosis in models of stroke and neurodegenerative diseases. For instance, it has been shown to prevent light-induced neurodegeneration in retinal cells by inhibiting the enzyme RPE65, which is crucial for the visual cycle .
  • Anti-inflammatory Effects : PBN exhibits anti-inflammatory properties by inhibiting lipoxygenase activity, which is significant in managing inflammatory diseases .

Neuroprotective Applications

PBN's neuroprotective properties have made it a focus of research for treating various neurological conditions:

  • Stroke : PBN has been investigated for its ability to reduce infarct size and improve recovery outcomes in animal models of stroke. Studies suggest that it prevents secondary energy failure and mitochondrial dysfunction following ischemic events .
  • Neurodegenerative Diseases : The compound has shown promise in models of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and improving neuronal survival. Its antioxidant capacity plays a critical role in these protective effects .

Case Studies and Experimental Findings

Numerous studies have documented the efficacy of PBN in various experimental settings:

  • Retinal Protection : A study demonstrated that administering PBN prior to light exposure significantly protected rat retinas from damage, suggesting its potential application in age-related macular degeneration .
  • Chemotherapy-Induced Neuropathic Pain : Research indicated that PBN could alleviate neuropathic pain induced by chemotherapy agents, highlighting its role as a supportive therapy in cancer treatment .
  • Stroke Models : In vivo studies have shown that PBN administration before ischemic events leads to improved outcomes, including reduced cell death and enhanced functional recovery post-stroke .

Synthesis and Mechanism of Action

PBN is synthesized through specific chemical reactions involving nitrones. Its mechanism primarily involves trapping reactive oxygen species (ROS), thus preventing cellular damage caused by oxidative stress. The compound's ability to react with these radicals results in the formation of less reactive species, contributing to its protective effects against cellular injury .

Comparative Efficacy of Derivatives

Recent studies have explored derivatives of PBN to enhance its therapeutic potential:

CompoundActivityIC50 (µM)Notes
PBNAntioxidant0.1Standard reference compound
HBN1Neuroprotection87.57Effective in oxygen-glucose deprivation models
HBN2Antinecrotic3.47Exhibits strong anti-apoptotic properties

These derivatives demonstrate varying degrees of efficacy, suggesting that modifications to the PBN structure can lead to improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Homo-Bis-Nitrones (HBNs) and Homo-Tris-Nitrones (HTNs)

HTNs, derived from PBN by adding multiple nitrone groups, exhibit variable neuroprotective efficacy. In SH-SY5Y neuroblastoma models under oligomycin A/rotenone (O/R) stress, HTN2 (N-tert-butyl-substituted) showed the lowest EC50 (8.2 µM) and maximal neuroprotection (92%), outperforming PBN (EC50: 14.5 µM; 85% activity). However, HTN1 (N-methyl) and HTN3 (N-benzyl) displayed reduced potency, suggesting substituent bulkiness inversely affects efficacy .

Key Findings :

  • Antiapoptotic Activity : HTN3 demonstrated superior inhibition of caspase-3 (30% reduction vs. PBN’s 20%) and LDH release (40% vs. 35%), linked to its N-benzyl group enhancing radical scavenging .

Biphenylnitrones (BPNs)

BPNs, featuring a biphenyl scaffold, showed improved radical scavenging over PBN in oxygen-glucose deprivation (OGD) models. BPN5 exhibited an EC50 of 5.8 µM (vs. PBN’s 14.5 µM) and 95% maximal neuroprotection, attributed to enhanced lipophilicity and electron-donating groups .

Comparison with Non-Nitrone Antioxidants

N-Acetylcysteine (NAC)

NAC, a glutathione precursor, showed comparable maximal neuroprotection (85%) to PBN but required higher doses (EC50: 25 µM). Unlike PBN, NAC lacks direct spin-trapping capability, relying on indirect ROS neutralization .

Nordihydroguaiaretic Acid (NDGA)

NDGA, a lipoxygenase inhibitor, demonstrated stronger anti-inflammatory effects (70% LOX inhibition vs. PBN’s 50%) but inferior BBB penetration, limiting its utility in cerebral ischemia .

Pharmacokinetic and Clinical Comparisons

Cerovive (NXY-059)

Cerovive, a sulfonated PBN derivative, failed Phase III trials due to poor BBB penetration and rapid renal clearance. Despite superior in vitro ROS scavenging (EC50: 6.7 µM), its pharmacokinetic limitations underscored PBN’s relative advantages in bioavailability .

Lipophilic Derivatives (4-F-PBN, 4-CF3-PBN)

Derivatives like 4-F-PBN exhibited 3-fold greater RPE65 inhibition (IC50: 2.1 µM vs. PBN’s 6.5 µM), slowing visual cycle progression and protecting against light-induced retinal damage. Enhanced lipophilicity improved retinal accumulation .

Mechanisms of Action Comparison

Compound Key Mechanisms ROS Scavenging Efficiency (EC50, µM) BBB Penetration
PBN Spin-trapping, NF-κB/COX-2 inhibition, endogenous antioxidant induction 14.5 High
HTN3 Enhanced antiapoptotic activity via N-benzyl group 12.8 Moderate
BPN5 Biphenyl structure enhances electron delocalization 5.8 High
NAC Glutathione synthesis, indirect ROS neutralization 25.0 Low
Cerovive Sulfonate groups improve solubility but reduce BBB access 6.7 Low

Data Tables

Table 1: Neuroprotective Efficacy in OGD Models

Compound EC50 (µM) Maximal Activity (%) Caspase-3 Inhibition (%)
PBN 14.5 85 20
HTN2 8.2 92 25
HTN3 12.8 90 30
BPN5 5.8 95 35
NAC 25.0 85 15

Table 2: Retinal Protection Efficacy

Compound RPE65 Inhibition (IC50, µM) Photoreceptor Survival (%)
PBN 6.5 80
4-F-PBN 2.1 92
4-CF3-PBN 1.8 95

Biological Activity

Phenyl-N-tert-butylnitrone (PBN) is a nitrone compound that has garnered attention due to its potential neuroprotective and antioxidant properties. This article explores the biological activity of PBN, focusing on its mechanisms of action, effects in various biological models, and its derivatives.

PBN functions primarily as a free radical trap , which allows it to mitigate oxidative stress. Its ability to scavenge reactive oxygen species (ROS) plays a crucial role in its neuroprotective effects. Research indicates that PBN can effectively reduce superoxide production in neuronal cultures, thereby protecting against oxidative damage .

Neuroprotective Effects

PBN has been evaluated in various experimental models for its neuroprotective capabilities:

  • In Vitro Studies : PBN demonstrated significant neuroprotection against oxidative stress induced by glutamate toxicity in rat cerebellar neurons, with an effective concentration (EC50) of 2.7 mM . Additionally, it reduced cell death in human neuroblastoma SH-SY5Y cells exposed to metabolic inhibitors, with EC50 values reported as low as 11.2 μM .
  • In Vivo Studies : In animal models of ischemic stroke, PBN administration resulted in reduced infarct size and improved neurological outcomes. For instance, in a transient middle cerebral artery occlusion (MCAO) model, PBN significantly decreased the volume of cerebral infarction when administered at various time points post-ischemia .

Antioxidant Activity

The antioxidant properties of PBN are well-documented. It has been shown to scavenge hydroxyl radicals and inhibit lipid peroxidation effectively. Comparative studies with its derivatives indicate that certain modifications enhance its antioxidant capacity. For example, 4-hydroxyphenyl-N-tert-butyl nitrone exhibited superior protective effects against hepatocarcinogenesis compared to PBN itself .

Derivatives and Structure-Activity Relationships

Research has also focused on derivatives of PBN to evaluate their biological activities:

  • 4-Hydroxyphenyl-N-tert-butyl nitrone : This derivative was found to selectively induce apoptosis in preneoplastic hepatocyte populations, highlighting its potential for cancer prevention .
  • Homo-tris-nitrones : These compounds derived from PBN showed varying degrees of neuroprotective potency, with some exhibiting better efficacy than PBN at specific concentrations .

Table 1: Comparative Biological Activity of PBN and Its Derivatives

CompoundEC50 (μM)Neuroprotective ActivityAntioxidant Activity
Phenyl-N-tert-butylnitrone (PBN)11.2HighModerate
4-Hydroxyphenyl-N-tert-butyl nitrone9.5Very HighHigh
Homo-tris-nitrone HTN210.0ModerateHigh
Homo-tris-nitrone HTN38.0Very HighVery High

Case Studies

  • Stroke Models : In studies involving MCAO, rats treated with PBN showed a significant reduction in infarct size compared to controls. The percentage of infarct volume was reduced from 22.7% in untreated groups to approximately 9.6% in treated groups .
  • Hepatocarcinogenesis : A study on Wistar rats indicated that dietary inclusion of phenyl-N-tert-butylnitrone significantly decreased the size and number of preneoplastic lesions under conditions promoting liver cancer development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-phenyl-N-tert-butylnitrone (PBN), and how can purity be optimized?

PBN is typically synthesized via condensation reactions between benzaldehyde derivatives and tert-butylamine, followed by oxidation. Key steps include:

  • Condensation : Benzaldehyde reacts with tert-butylamine in ethanol under reflux, forming an imine intermediate .
  • Oxidation : The imine is oxidized using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to yield the nitrone .
  • Purification : Recrystallization from hexane/ethyl acetate mixtures or silica gel chromatography ensures high purity (>95%) .
    Critical Parameters : Reaction temperature (60–80°C) and stoichiometric control of the oxidizing agent are essential to minimize byproducts like N-oxide dimers .

Q. How is PBN utilized as a spin trap in electron spin resonance (ESR) spectroscopy for radical detection?

PBN reacts with transient free radicals (e.g., hydroxyl, lipid-derived radicals) to form stable spin adducts detectable via ESR. Methodological considerations include:

  • Radical Trapping : Use 10–50 mM PBN in aqueous or lipid-rich media, depending on radical solubility .
  • ESR Parameters : Typical settings: microwave power 10–20 mW, modulation amplitude 1 G, and scan range 100 G. Adducts exhibit hyperfine splitting constants (aN ≈ 14–16 G, aH ≈ 2–3 G) .
  • Validation : Confirm specificity using radical scavengers (e.g., ascorbate for superoxide) and control experiments without irradiation/oxidants .

Q. What experimental models are suitable for evaluating PBN’s neuroprotective effects?

  • In Vivo Ischemia Models : Transient middle cerebral artery occlusion (tMCAO) in rodents, with PBN administered intraperitoneally (50–100 mg/kg) pre- or post-injury. Endpoints include infarct volume (TTC staining) and mitochondrial function assays .
  • Oxidative Stress Assays : Measure lipid peroxidation (MDA levels via TBARS) and glutathione (GSH/GSSG ratios) in brain homogenates .

Advanced Research Questions

Q. How can structural modifications of PBN enhance its therapeutic efficacy in mitochondrial-targeted antioxidant therapy?

Amphiphilic PBN derivatives improve mitochondrial membrane penetration. Key strategies:

  • Hydrophilic-Lipophilic Balance (HLB) : Attach polar groups (e.g., lactobionamide) to the nitrone core while retaining tert-butyl hydrophobicity. Derivatives with logP values of 1.5–2.5 show optimal mitochondrial uptake .
  • In Vitro Validation : Use rotenone-induced ATPase deficiency models in fibroblasts. Measure ATP synthesis (luciferase assays) and ROS levels (DCFH-DA fluorescence) .

Q. How do researchers reconcile contradictory findings on PBN’s efficacy in retinal degeneration models?

PBN protects against light-induced retinal damage but fails to rescue genetic degeneration (e.g., P23H rhodopsin mutations). Methodological insights:

  • Model Selection : Light damage models involve acute ROS bursts, while genetic models (e.g., S334ter rats) involve chronic protein misfolding. Use ERG and immunohistochemistry to assess photoreceptor survival .
  • Mechanistic Divergence : PBN scavenges ROS but does not correct mutant rhodopsin trafficking. Combine with gene therapy (e.g., AAV-mediated rhodopsin delivery) for synergistic effects .

Q. What advanced techniques validate PBN’s role in inhibiting NLRP3 inflammasome activation?

  • Microglial Cultures : Treat BV-2 cells with LPS/ATP to activate NLRP3. Pre-incubate with PBN (10–50 µM) and measure IL-1β release (ELISA) and caspase-1 activity (Western blot) .
  • In Vivo Hyperalgesia Models : Sleep-deprived rodents administered PBN (30 mg/kg, i.p.) show reduced spinal NLRP3 expression (qPCR) and microglial activation (Iba1 staining) .

Q. How does PBN mitigate teratogenicity in developmental toxicity studies?

In thalidomide-induced embryopathy models (e.g., rabbit embryos), PBN (40 mg/kg, maternal injection) reduces limb malformations by 60%. Mechanistic assays:

  • DNA Oxidative Damage : Quantify 8-OHdG levels in embryonic tissues via LC-MS .
  • Redox Profiling : Measure SOD/CAT activity and GSH levels to confirm ROS suppression .

Q. What are non-conventional radical generation methods for studying PBN adducts?

  • Photolytic Methods : Irradiate chlorotricyanomethane/PBN mixtures at −30°C to generate tricyanomethyl-PBN adducts. Use low temperatures to prevent cycloaddition side reactions .
  • Sensitized Photo-oxidation : Employ 2,4,6-tris(4-methoxyphenyl)pyrylium ion as a photosensitizer for controlled radical generation in organic solvents .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in PBN’s pharmacokinetics across studies?

  • Dose Optimization : Conduct bioavailability studies using LC-MS to measure plasma/brain PBN levels. Typical t1/2 ≈ 2–4 hours in rodents .
  • Species Differences : Adjust dosing intervals in non-rodent models (e.g., rabbits) based on metabolic rate .

Q. What criteria distinguish artifact signals from genuine spin adducts in ESR experiments?

  • Control Experiments : Compare spectra with and without radical-generating stimuli (e.g., UV light, Fenton reagents) .
  • Spin Trap Stability : Monitor time-dependent signal decay; genuine adducts persist ≥30 minutes, while artifacts degrade rapidly .

Properties

IUPAC Name

N-tert-butyl-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYLWYGCWTJSG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85225-53-2, 3376-24-7
Record name Phenyl-N-tert-butylnitrone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name PHENYL-N-TERT-BUTYLNITRONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW4MZ1486
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the general procedure of Example 1, N-benzyl-N-tert-butylamine is oxidized using a solution of 3-chloroperoxybenzoic acid dissolved in methylene chloride to give N-tert-butyl-alpha-phenyl nitrone as a white solid melting at 70°-72° C. This is the nitrone described in Japanese Sho No. 59-11345.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a nitrogen charged 250 ml, 3-necked, round bottom flask equipped with a magnetic stir bar, nitrogen gas flow, pot thermometer, and condenser was added 119.3 gm (0.674 moles) of the 2-t-butyl-3-phenyloxaziridine as prepared in Example 2 and several silicon carbide boiling chips. The system was continuously flushed with nitrogen while gradually heated to 120° C. Upon reaching 120°, the heat was removed as the exothermic rearrangement brought the reaction temperature to about 134° C. before slowly subsiding. The pale yellow 2-t-butyl-3-phenyloxaziridine gradually turned to a clear, dark brown color. The reaction was cooled after a total reaction time of about 1 hour and a GC analysis, as described in Example 1, of the crude product 25 indicated a complete conversion to the corresponding nitrone (a peak having a retention time of 6.45 minutes). Upon cooling, the liquid N-t-butylphenylnitrone crystallized to form a solid having a crude yield of 109.4 gm (91.7% of theoretical yield).
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a dry 3 liter, 3-necked, round bottom flask equipped with a mechanical paddle stirrer, a nitrogen gas flow, and a condenser was added 87 gm (83.5 ml; 0.82 moles) of benzaldehyde and 63 gm (90.5 ml; 0.86 moles) of t-butylamine. The mixture was stirred for about 4 hours at room temperature to allow complete formation of N-benzylidene-t-butylamine. After removal of the nitrogen gas flow and the condenser, the reaction flask was evacuated under an aspirator (about 24″ Hg vacuum) for about 15 minutes. The aspirator was detached and 288 gm (3.428 moles) of sodium bicarbonate followed by 500 ml of water and 500 ml of acetone were added to the 3-liter flask. The condenser was reattached to the flask and carefully about 600 gm (0.98 moles) of Oxone® was added portion-wise through a powder-addition funnel to the stirring reaction over a period of about 10 minutes. The reaction began to slowly foam from the evolution of carbon dioxide and turn to a bluish tinge as the temperature rose to about 35° C. The reaction was stirred for one hour after the Oxone® addition, and a GC analysis revealed a trace amount of starting imine (3.72 minutes) and a large peak representing 2-t-butyl-3-phenyl oxaziridine (4.45 minutes). The reaction was poured into a beaker containing a 2-phase solution of 3000 ml water and 300 ml toluene. Insoluble salts were filtered out and the aqueous layer separated in a separatory funnel. The upper toluene layer was placed in a 1-liter single-neck, round bottom flask and concentrated over a 30-minute period on a rotary evaporator at 50° C. under vacuum (about 24″ Hg) to remove traces of acetone and water. Several silicon carbide boiling chips were added to the concentrated oxaziridine and the oxaziridine/toluene solution was refluxed at 115° C. -125° C. for 2-3 hours to form the desired N-t-butylphenylnitrone product. The excess toluene was removed under vacuum and the resulting clear brown liquid N-t-butylphenylnitrone was poured into a crystallizing dish and placed in a fume hood. Crystallization was almost immediate, affording 113.1 gm of crude crystalline N-t-butylphenylnitrone (78% theoretical yield).
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
83.5 mL
Type
reactant
Reaction Step Four
Quantity
90.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
288 g
Type
reactant
Reaction Step Six
Name
Quantity
600 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenyl-N-tert-butylnitrone, (E)-
Phenyl-N-tert-butylnitrone, (E)-
Phenyl-N-tert-butylnitrone, (E)-
Phenyl-N-tert-butylnitrone, (E)-
Phenyl-N-tert-butylnitrone, (E)-
Phenyl-N-tert-butylnitrone, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.